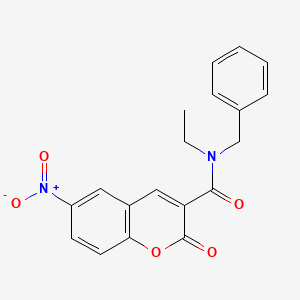

N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-ethyl-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-2-20(12-13-6-4-3-5-7-13)18(22)16-11-14-10-15(21(24)25)8-9-17(14)26-19(16)23/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIRFWGYXMLYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

Nitration: The chromene derivative is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Amidation: The nitrated chromene is then subjected to amidation with N-benzyl-N-ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducers like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzyl position.

Oxidation: The chromene core can be oxidized under strong oxidizing conditions to form quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-benzyl-N-ethyl-6-amino-2-oxo-2H-chromene-3-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives of the chromene core.

Scientific Research Applications

Chemical Characteristics

N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has the following chemical properties:

- Molecular Formula : C16H16N2O4

- Molecular Weight : 300.31 g/mol

- IUPAC Name : N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide. For example, derivatives of chromene compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Moraxella catarrhalis. One study reported that certain chromene derivatives exhibited minimum inhibitory concentrations (MIC) as low as 25 μg/mL against M.tb .

Anticancer Activity

The compound has been investigated for its anticancer properties. A review indicated that substituted chromenes could induce apoptosis in cancer cells and inhibit tumor growth across various cancer cell lines. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Neuropharmacological Effects

N-benzyl-N-ethyl derivatives have demonstrated selective binding to serotonin receptors, which suggests potential applications in treating mood disorders and other neuropsychiatric conditions. Research indicates that modifications in the benzyl group can enhance receptor affinity, leading to promising pharmacological profiles .

Synthetic Methods

The synthesis of N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. Key synthetic approaches include:

- Formation of the Chromene Core : This is achieved through cyclization reactions involving phenolic precursors.

- Nitro Group Introduction : Nitro substitution can be performed using electrophilic aromatic substitution methods.

- Amide Formation : The final step involves coupling reactions to introduce the benzyl and ethyl amine groups.

Case Study 1: Antimicrobial Evaluation

A study evaluated various chromene derivatives for their antimicrobial efficacy against resistant strains of bacteria. The compound N-benzyl-N-ethyl-6-nitro showed significant activity with an IC50 value comparable to existing antibiotics .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| N-benzyl-N-ethyl-6-nitro | 25 | Effective against M.tb |

| Control Antibiotic | 7.02 | Standard reference |

Case Study 2: Anticancer Studies

In vitro studies on cancer cell lines demonstrated that N-benzyl-N-ethyl derivatives inhibited cell proliferation significantly. A notable finding was a derivative that reduced cell viability by over 70% in breast cancer models .

| Cell Line | Viability (%) | Treatment |

|---|---|---|

| MCF7 | 30 | N-benzyl-N-ethyl derivative |

| Control | 100 | Untreated |

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chromene core can also interact with enzymes and receptors, modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Chromene Core

Position 6 Substitution

- Nitro vs. Methoxy Groups: Nitro (Target Compound): The nitro group (–NO₂) is strongly electron-withdrawing, reducing electron density on the chromene ring. This enhances electrophilic reactivity at adjacent positions and may increase stability under oxidative conditions. However, it reduces solubility in polar solvents due to dipole-dipole interactions dominating over hydrogen bonding . This substitution is common in pharmaceutical coumarins for enhanced bioavailability .

Position 2 Substitution

Both the target compound and analogs like 3-oxo-3H-benzo[f]chromene-2-carboxamide derivatives feature a ketone at position 2. This group stabilizes the lactone ring and participates in conjugation, influencing UV absorption properties critical for photophysical applications .

Carboxamide Functionalization

- Tertiary vs. Secondary Amides: N-Benzyl-N-Ethyl (Target): The tertiary amide lacks N–H bonds, eliminating hydrogen-bond donor capacity. This reduces crystallinity compared to secondary amides (e.g., N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, 5a in ) but increases lipophilicity, favoring membrane permeability in biological systems . However, the bulkier aromatic groups may lower solubility in aqueous media .

Spectroscopic and Physical Properties

Biological Activity

N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, characterized by its unique structural features that contribute to its biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is CHNO, with a molecular weight of 352.3 g/mol. The compound features a nitro group at the 6-position and an amide functional group at the 3-position, which enhances its solubility and bioactivity compared to simpler chromenes or coumarins.

Biological Activity Overview

Research indicates that N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide exhibits a range of biological activities, including:

- Anticancer Activity : The compound has shown potential as an anticancer agent, with studies indicating cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : It has demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and E. coli.

- Antioxidant Effects : Preliminary evaluations suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

The mechanism by which N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide exerts its biological effects involves several pathways:

- Electrophilic Reactivity : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Enzyme Interaction : The chromene core may modulate the activity of various enzymes and receptors, influencing multiple biological pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide, it was found that the compound induced apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. Flow cytometry analysis revealed increased levels of p53 expression and caspase activation, suggesting a mechanism involving apoptotic pathways .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that it exhibited both bacteriostatic and bactericidal activities, making it a candidate for further development as an antibacterial agent.

Q & A

Basic: What are the optimal synthetic routes for N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with the formation of the chromene core via condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions. Subsequent nitration at the 6-position and amidation using coupling reagents (e.g., EDCI/HOBt) with benzyl-ethylamine are critical steps . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve nitration efficiency .

- Temperature control : Low temperatures (~0–5°C) during amidation reduce side-product formation .

Yield improvements (up to 75%) are achievable via column chromatography purification and recrystallization in ethanol/water mixtures .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the chromene carbonyl (δ ~160–165 ppm), nitro group (δ ~148–152 ppm), and benzyl/ethyl substituents (δ 4.2–4.5 ppm for CH₂ groups) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to confirm purity (>95%) and molecular ion [M+H]+ .

- IR spectroscopy : Identify key functional groups (C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions in bioactivity (e.g., varying IC₅₀ values in anticancer assays) often arise from:

- Purity variability : Validate compound purity via HPLC and elemental analysis before assays .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to reduce variability .

- Mechanistic ambiguity : Use knockout cell models or competitive binding assays to confirm target specificity .

Advanced: What computational strategies predict N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Model interactions with kinases (e.g., EGFR) by aligning the nitro-chromene core with ATP-binding pockets .

- QSAR modeling : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with cytotoxicity using Hammett constants .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (Cl/F) at the benzyl position or alkyl chains replacing ethyl to probe hydrophobicity effects .

- Bioisosteric replacement : Replace the nitro group with sulfonamide or cyano groups to modulate electron-withdrawing effects .

- Activity testing : Screen derivatives against panels of enzymes (e.g., topoisomerase II) and cancer cell lines, using dose-response curves to calculate EC₅₀ values .

Basic: What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent nitro-group photoreduction .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide .

- Long-term stability : Monitor via periodic HPLC analysis; degradation products often include 6-aminochromene derivatives .

Advanced: How can researchers validate the proposed mechanism of action for this compound in neurodegenerative disease models?

Methodological Answer:

- In vitro models : Treat primary neuronal cultures with Aβ₁–₄₂ fibrils and measure caspase-3 activation via fluorometric assays .

- Biochemical assays : Quantify acetylcholinesterase (AChE) inhibition using Ellman’s method, comparing IC₅₀ values to donepezil .

- In vivo validation : Use transgenic C. elegans (e.g., CL4176) to assess amyloid-beta suppression via GFP reporter systems .

Advanced: What strategies mitigate solubility challenges during in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .

- Prodrug design : Synthesize phosphate esters at the 2-oxo position for improved bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in cell culture media .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 408.38 g/mol (HRMS) | |

| LogP (octanol-water) | 2.8 ± 0.3 (shake-flask method) | |

| Aqueous Solubility | 12 µg/mL (pH 7.4, 25°C) | |

| Melting Point | 198–202°C (DSC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.